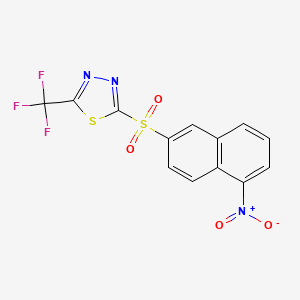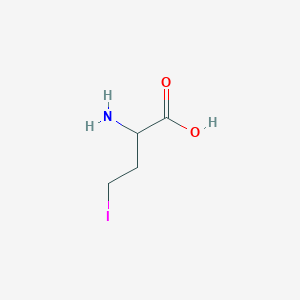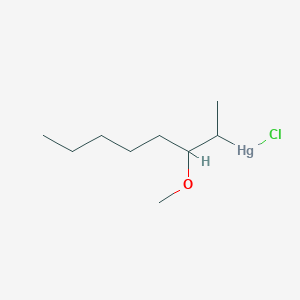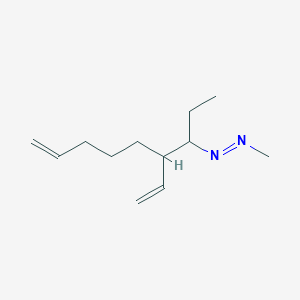
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a complex hydrocarbon chain with ethenyl and nonenyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene typically involves the following steps:
Formation of the Hydrocarbon Chain: The hydrocarbon chain can be synthesized through a series of alkylation and dehydrogenation reactions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The hydrocarbon chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrogen-containing compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which (E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A well-known diazene with applications in molecular switches and photoresponsive materials.
Hydrazones: Compounds with a similar nitrogen-nitrogen double bond, used in various chemical and biological applications.
Uniqueness
(E)-1-(4-Ethenylnon-8-en-3-yl)-2-methyldiazene is unique due to its specific hydrocarbon chain structure and the presence of both ethenyl and nonenyl groups, which may impart distinct chemical and physical properties.
Propiedades
Número CAS |
62858-18-8 |
|---|---|
Fórmula molecular |
C12H22N2 |
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
4-ethenylnon-8-en-3-yl(methyl)diazene |
InChI |
InChI=1S/C12H22N2/c1-5-8-9-10-11(6-2)12(7-3)14-13-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
Clave InChI |
IVSPCSHPUOCOLO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CCCC=C)C=C)N=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
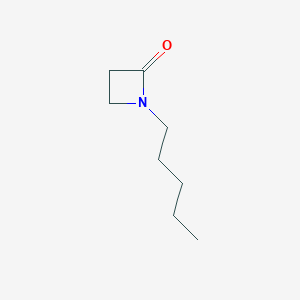

![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
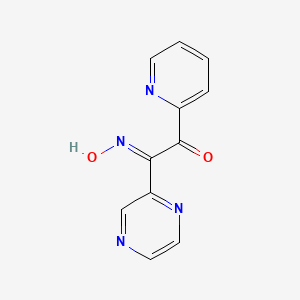
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
